molecular formula C6H4ClIN4 B1312904 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 873792-88-2

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine

Cat. No.: B1312904
CAS No.: 873792-88-2
M. Wt: 294.48 g/mol
InChI Key: JITUVDMVAGWHEC-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is an organic compound with the molecular formula C6H3ClIN3 It is a heterocyclic compound that contains both chlorine and iodine atoms attached to a pyrrolo[2,3-D]pyrimidine core

Biochemical Analysis

Biochemical Properties

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with kinases, where it acts as an inhibitor, thereby modulating signal transduction pathways. This compound also binds to nucleic acids, affecting DNA and RNA synthesis and function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly kinases, inhibiting their activity. This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the enzyme’s active site . Furthermore, it can induce conformational changes in target proteins, leading to altered function and activity. The compound also affects gene expression by binding to DNA and interfering with transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of kinase activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . The compound also affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, including the liver and kidneys, where it exerts its effects. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine typically involves the iodination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. One common method includes dissolving 4-chloro-7H-pyrrolo[2,3-D]pyrimidine in dimethylformamide (DMF) and adding N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. After the reaction is complete, the mixture is filtered, washed with water, and dried under vacuum to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coupling Reactions: It can participate in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Suzuki Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like tetrahydrofuran (THF) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-D]pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns and potential for diverse chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITUVDMVAGWHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470421
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873792-88-2
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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